2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 4 and a methylamino group at position 2. The acetamide linker connects this moiety to a pyridin-3-yl group, forming a structurally complex molecule. This compound’s design combines elements known for enhancing bioavailability and target binding, such as the electron-rich benzo[d]thiazole and the hydrogen-bond-accepting pyridine ring.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20(10-14(21)18-11-5-4-8-17-9-11)16-19-15-12(22-2)6-3-7-13(15)23-16/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSDBMNWSSFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.
N-Methylation: The benzo[d]thiazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide formation: The N-methylated benzo[d]thiazole is reacted with pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Impact of Structural Variations on Physicochemical Properties
- Benzo[d]thiazole vs.
- Methoxy and Methylamino Substitutions: The 4-methoxy group on benzo[d]thiazole may improve solubility compared to halogenated analogs (e.g., 3,4-dichloro derivatives in ), while the methylamino group could facilitate hydrogen bonding or act as a metabolic liability .
- Acetamide Linker and Pyridin-3-yl Group: The pyridin-3-yl moiety, common in compounds like 5RGZ , provides hydrogen-bond-accepting sites critical for target engagement. Modifications here (e.g., coupling to isoquinoline in ) alter steric and electronic profiles, affecting binding specificity.
Biological Activity
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C₁₆H₁₈N₄O₂S, it incorporates a methoxy group, a thiazole ring, and a pyridine moiety, which may contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 350.40 g/mol |
| CAS Number | 1351590-96-9 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with thiazole and benzothiazole derivatives have shown significant activity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms proposed include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.
- Inhibition of DNA Synthesis : Studies using MTT assays have demonstrated that these compounds can inhibit DNA synthesis in cancer cells, suggesting a potential role in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the methoxy group and the thiazole ring are particularly important for enhancing solubility and bioavailability, which are critical for effective drug action.
Comparison with Related Compounds
To understand the unique properties of this compound, it can be compared with similar molecules:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | Contains an amino group; potential antimicrobial | Anticancer activity observed |
| 2-Cyano-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-acetamide | Features a cyano group; different electronic properties | Varies based on substitution |
Case Studies and Research Findings
- Anticancer Activity : Research has shown that compounds similar to this compound exhibit significant anticancer effects. For example, compounds evaluated against A549 and C6 cell lines demonstrated promising results in inducing apoptosis and inhibiting cell growth .
- Synthetic Pathways : The synthesis involves multiple steps including the formation of the benzothiazole ring through cyclization reactions, followed by introducing functional groups via electrophilic substitution . This synthetic versatility allows for modifications that can enhance biological activity.
- Pharmacological Studies : Further studies are needed to elucidate the full pharmacological profile of this compound, including its effects on various biological pathways and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
